Methyl 8,11,14-eicosatrienoate
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Overview
Description
Methyl 8,11,14-eicosatrienoate is a polyunsaturated fatty acid methyl esterThis compound has the molecular formula C21H36O2 and a molecular weight of 320.51 g/mol . It is a derivative of dihomo-γ-linolenic acid, which is an omega-6 fatty acid.
Preparation Methods
Methyl 8,11,14-eicosatrienoate can be synthesized through the esterification of 8,11,14-Eicosatrienoic acid with methanol. This reaction typically requires an acid catalyst to proceed efficiently . The reaction conditions often involve heating the mixture to promote the formation of the ester. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Methyl 8,11,14-eicosatrienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives. Common reagents for oxidation include molecular oxygen and peroxides.
Reduction: Reduction reactions can convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives, while reduction typically yields alcohols .
Scientific Research Applications
Methyl 8,11,14-eicosatrienoate has several scientific research applications:
Biology: This compound is studied for its role in cellular signaling and metabolism.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of Methyl 8,11,14-eicosatrienoate involves its conversion to bioactive lipids that modulate various cellular pathways. These lipids can interact with specific receptors and enzymes, influencing processes such as inflammation, cell proliferation, and apoptosis. The molecular targets include cyclooxygenases and lipoxygenases, which are involved in the synthesis of prostaglandins and leukotrienes .
Comparison with Similar Compounds
Methyl 8,11,14-eicosatrienoate is similar to other polyunsaturated fatty acid methyl esters, such as:
11,14,17-Eicosatrienoic acid, methyl ester: This compound has a similar structure but differs in the position of the double bonds.
8,11,14-Eicosadienoic acid, methyl ester: This compound has one fewer double bond compared to this compound.
5,8,11,14-Eicosatetraenoic acid, methyl ester: This compound has an additional double bond, making it more unsaturated.
The uniqueness of this compound lies in its specific double bond configuration, which influences its biological activity and chemical reactivity.
Properties
CAS No. |
17364-32-8 |
---|---|
Molecular Formula |
C21H36O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
methyl (8E,11E,14E)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7+,11-10+,14-13+ |
InChI Key |
QHATYOWJCAQINT-SPOHZTNBSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC |
Synonyms |
8,11,14-Icosatrienoic acid methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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